molecular formula C10H6FN3O3S B8581364 4-Nitro-3-fluoro-N-thiazol-2-yl-benzamide

4-Nitro-3-fluoro-N-thiazol-2-yl-benzamide

Cat. No.: B8581364
M. Wt: 267.24 g/mol
InChI Key: NHOHWFKOXBMGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-3-fluoro-N-thiazol-2-yl-benzamide is a useful research compound. Its molecular formula is C10H6FN3O3S and its molecular weight is 267.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6FN3O3S

Molecular Weight

267.24 g/mol

IUPAC Name

3-fluoro-4-nitro-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H6FN3O3S/c11-7-5-6(1-2-8(7)14(16)17)9(15)13-10-12-3-4-18-10/h1-5H,(H,12,13,15)

InChI Key

NHOHWFKOXBMGTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC=CS2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitro-3-fluoro benzoic acid (535 mmol) was dissolved in toluene (500 mL) and tetrahydrofuran (THF) (75 mL). SOCl2 (930 mmol) was added and the mixture was heated at 65° C. for 5 h. The reaction mixture was cooled and the solvent removed by evaporation. The residue was re-dissolved in 1,2-dichloroethane. This solution was added dropwise to a suspension of 2-aminothiazole (480 mmol) and DIPEA (370 mmol) in 1,2-dichloroethane (1 L) with mechanical stirring, while the temperature was kept at 45° C. Upon complete addition the reaction mixture was heated at 60° C. for 1.5 h, then allowed to cool to room temperature and stirred over night. The reaction mixture was filtered, the solids were washed with 1,2-dichloroethane and dried in vacuo to give 4-nitro-3-fluoro-N-thiazol-2-yl-benzamide.
Quantity
535 mmol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
930 mmol
Type
reactant
Reaction Step Two
Quantity
480 mmol
Type
reactant
Reaction Step Three
Name
Quantity
370 mmol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

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